(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-Diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfonamide group (N,N-diallylsulfamoyl) and a benzo[d]thiazole ring substituted with a 3-ethyl group. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene moiety is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-4-15-24(16-5-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-25(6-3)19-9-7-8-10-20(19)29-22/h4-5,7-14H,1-2,6,15-16H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKPRRPOHXNXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a benzamide derivative. The diallylsulfamoyl group is introduced through a sulfonation reaction followed by allylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The benzamide and benzo[d]thiazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include acidic or basic catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzamide moieties exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the structural features of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .
Anti-Cancer Potential
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. The presence of the sulfamoyl group is believed to play a role in enhancing this activity by facilitating interactions with target proteins within the cancer cells .
Synthesis and Structural Analysis
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including condensation reactions between thiazole derivatives and sulfonamides. The synthetic pathways have been optimized to improve yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions.
Characterization Techniques
Characterization of the synthesized compound is performed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques confirm the molecular structure and purity of the compound, ensuring its suitability for further applications in research .
Material Science Applications
Polymer Chemistry
The compound has potential applications in the development of novel polymeric materials due to its unique chemical structure. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers, making them more durable and resistant to environmental stressors. Studies have indicated that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound has been explored as a functionalizing agent for nanoparticles. Its ability to bind selectively to metal ions allows for the creation of hybrid materials with tailored electronic properties, which are crucial for applications in sensors and catalysis .
Case Studies
| Study Title | Findings | Journal/Source |
|---|---|---|
| Antimicrobial Properties of Benzothiazole Derivatives | Demonstrated significant antibacterial activity against multiple strains | Journal of Medicinal Chemistry |
| Synthesis and Characterization of Sulfamoyl Compounds | Established efficient synthetic routes with high yields | Synthetic Communications |
| Polymer Enhancement Using Thiazole Derivatives | Improved mechanical properties in polymer composites | Polymer Science Journal |
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or expression.
Comparison with Similar Compounds
Structural Features :
- Benzothiazole core : The benzo[d]thiazole ring is a common pharmacophore in medicinal chemistry, contributing to π-π stacking interactions in biological targets.
- Z-configuration : Stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen, as observed in similar compounds .
Structural Analogs and Substituent Effects
The compound is compared with structurally related sulfonamide-benzamide hybrids and benzo[d]thiazole derivatives.
Table 1: Key Structural Differences and Similarities
Key Observations :
- Sulfonamide Variations : The diallylsulfamoyl group in the target compound offers greater conformational flexibility compared to azepane or morpholine sulfonamides . This may influence binding kinetics in enzyme pockets.
- Heterocycle Core : Benzothiazole derivatives generally exhibit higher planarity and rigidity than thiadiazole or triazole analogs, affecting solubility and bioavailability .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Key Findings :
- The target compound’s IR spectrum aligns with benzamide derivatives (C=O ~1665 cm⁻¹) and sulfonamides (S=O ~1250 cm⁻¹) .
- Diallyl protons in the target compound are expected at δ 3.4–4.0 ppm, distinct from methyl or ethyl groups in analogs .
Table 3: Reaction Efficiency of Analogous Compounds
| Compound | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Compound 6 | Cyclocondensation | 70 | Ethanol, reflux, 5 h |
| Compound 8a | Acetylation | 80 | Acetic acid, reflux |
| Compound 4g | Enaminone formation | 82 | Ethanol/dioxane |
Insights :
- The target compound’s synthesis may require stringent conditions (e.g., anhydrous solvents, base catalysis) due to steric hindrance from the diallyl group.
- Yields for similar benzamide-thiazole hybrids range from 70–85%, suggesting moderate efficiency .
Biological Activity
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound's synthesis typically involves the reaction of specific thiazole derivatives with sulfamoyl chlorides, followed by subsequent modifications to achieve the desired benzamide structure. The molecular formula is C18H20N4O2S, indicating a complex structure that may influence its biological interactions.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative effects of related compounds in the same class. For instance, compounds synthesized from similar thiazole derivatives exhibited strong inhibitory effects on human cancer cell lines. The MTT assay results indicated that certain derivatives caused cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7c | MCF-7 | 15.2 | EGFR inhibition |
| 7d | HeLa | 12.5 | Apoptosis induction |
| 10c | A549 | 10.8 | Cell cycle arrest |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes, including carbonic anhydrase and cholinesterases. Studies have shown that benzamide derivatives can effectively inhibit these enzymes, leading to therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound I | AChE | 1.57 |
| Compound II | BuChE | 2.85 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies indicate that the compound forms stable interactions within the active sites of target enzymes, enhancing its potential as a therapeutic agent .
Case Studies
- Anticancer Activity : A study involving a series of thiazole-based compounds reported that those with sulfamoyl groups exhibited enhanced anticancer activity against breast and lung cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
- Neuroprotective Effects : Another investigation focused on the cholinesterase inhibitory activity of related benzamide derivatives, revealing their potential in treating Alzheimer's disease by improving cholinergic transmission in the brain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
